N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide
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Overview
Description
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of oxazepines Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with phenylpropanoyl chloride in the presence of a base, followed by cyclization to form the oxazepine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated derivatives, and substitution reactions can result in various substituted oxazepines .
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepines and related heterocycles such as:
Benzodiazepines: Known for their sedative and anxiolytic properties.
Thiazepines: Studied for their potential therapeutic applications.
Dithiazepines: Investigated for their unique chemical properties and biological activities.
Uniqueness
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-6-13-4-2-1-3-5-13)20-14-7-8-16-15(12-14)18(22)19-10-11-23-16/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMQZZBELWDHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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